1-{5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3,4-dimethylphenyl)urea
Overview
Description
1-{5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3,4-dimethylphenyl)urea is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, a phenoxy group, and a urea moiety, making it a versatile candidate for various chemical and biological studies.
Mechanism of Action
Target of Action
The compound N-{5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(3,4-dimethylphenyl)urea is a complex molecule that may have multiple targets. Based on the structure, it is related to phenoxy herbicides . Phenoxy herbicides act by mimicking the auxin growth hormone indoleacetic acid (IAA) . When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth .
Mode of Action
The mode of action of this compound is likely similar to that of other phenoxy herbicides. These herbicides mimic the auxin growth hormone, leading to rapid, uncontrolled growth in broad-leaf plants . This “growing to death” phenomenon selectively kills broad-leaf weeds, leaving monocotyledonous crops such as wheat or maize relatively unaffected .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to plant growth and development. Auxin, the hormone that phenoxy herbicides mimic, plays a crucial role in various aspects of plant growth and development, including cell elongation, apical dominance, and tissue differentiation .
Pharmacokinetics
Like other phenoxy herbicides, it is likely to be absorbed by plants and transported to the site of action . The compound’s bioavailability would depend on factors such as its solubility, stability, and the plant’s metabolic processes.
Result of Action
The result of the compound’s action is the rapid, uncontrolled growth of broad-leaf plants, leading to their death . This selective toxicity makes it a potential candidate for use as a herbicide.
Action Environment
The efficacy and stability of this compound, like other phenoxy herbicides, can be influenced by various environmental factors. These include temperature, humidity, soil type, and the presence of other chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3,4-dimethylphenyl)urea typically involves multiple steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the 1,3,4-thiadiazole ring.
Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where 4-chloro-2-methylphenol reacts with a suitable electrophile.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-{5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3,4-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of certain bonds.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the phenoxy position.
Scientific Research Applications
1-{5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3,4-dimethylphenyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with herbicidal properties.
Medicine: Explored for its potential therapeutic effects, including antitumor activity.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-2-methylphenoxy)acetic acid (MCPA): A well-known herbicide with a similar phenoxy group.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another herbicide with a similar mode of action.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Shares structural similarities and herbicidal properties.
Uniqueness
1-{5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3,4-dimethylphenyl)urea is unique due to its combination of a thiadiazole ring and a urea moiety, which are not present in the similar compounds listed above
Properties
IUPAC Name |
1-[5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2S/c1-11-4-6-15(9-12(11)2)21-18(25)22-19-24-23-17(27-19)10-26-16-7-5-14(20)8-13(16)3/h4-9H,10H2,1-3H3,(H2,21,22,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLHZNKKDLZBLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)COC3=C(C=C(C=C3)Cl)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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